molecular formula C11H15NO B13901620 [(3S)-1-phenylpyrrolidin-3-yl]methanol

[(3S)-1-phenylpyrrolidin-3-yl]methanol

Cat. No.: B13901620
M. Wt: 177.24 g/mol
InChI Key: GJFYMULJMJYQAD-JTQLQIEISA-N
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Description

[(3S)-1-phenylpyrrolidin-3-yl]methanol is a chemical compound with the molecular formula C11H15NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-1-phenylpyrrolidin-3-yl]methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 1-phenylpyrrolidin-3-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3S)-1-phenylpyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of more reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 1-phenylpyrrolidin-3-one or 1-phenylpyrrolidin-3-al.

    Reduction: More reduced derivatives of this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(3S)-1-phenylpyrrolidin-3-yl]methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Industry: Used in the production of fine chemicals and as a precursor for various industrial products.

Mechanism of Action

The mechanism of action of [(3S)-1-phenylpyrrolidin-3-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl group and the pyrrolidine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

[(3S)-1-phenylpyrrolidin-3-yl]methanol can be compared with other similar compounds such as:

    1-phenylpyrrolidin-3-one: Lacks the hydroxyl group, making it less versatile in certain reactions.

    1-ethylpyrrolidin-3-yl]methanol: Has an ethyl group instead of a phenyl group, affecting its chemical properties and applications.

    1-benzylpyrrolidin-3-yl-methanol: Contains a benzyl group, which can influence its reactivity and biological activity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

[(3S)-1-phenylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C11H15NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,10,13H,6-9H2/t10-/m0/s1

InChI Key

GJFYMULJMJYQAD-JTQLQIEISA-N

Isomeric SMILES

C1CN(C[C@H]1CO)C2=CC=CC=C2

Canonical SMILES

C1CN(CC1CO)C2=CC=CC=C2

Origin of Product

United States

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